

# N-(2-Phenoxyacetyl)adenosine structure and properties

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Compound of Interest

Compound Name: N-(2-Phenoxyacetyl)adenosine

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# N-(2-Phenoxyacetyl)adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**N-(2-Phenoxyacetyl)adenosine** is a synthetic derivative of adenosine, a ubiquitous endogenous purine nucleoside that plays a critical role in numerous physiological processes. As an adenosine analog, **N-(2-Phenoxyacetyl)adenosine** holds potential for modulating the activity of adenosine receptors, thereby influencing a wide range of cellular and systemic functions. This technical guide provides a comprehensive overview of the structure, properties, and potential biological activities of **N-(2-Phenoxyacetyl)adenosine**, drawing upon available data for adenosine and its analogs.

## **Chemical Structure and Properties**

**N-(2-Phenoxyacetyl)adenosine** is characterized by the attachment of a phenoxyacetyl group to the N6 position of the adenine base of adenosine. This modification influences the molecule's physicochemical properties and its interaction with biological targets.

Table 1: Physicochemical Properties of N-(2-Phenoxyacetyl)adenosine



Property	Value	Source/Method
IUPAC Name	N-(9-((2R,3R,4S,5R)-3,4- Dihydroxy-5- (hydroxymethyl)tetrahydrofura n-2-yl)-9H-purin-6-yl)-2- phenoxyacetamide	-
CAS Number	119824-65-6	-
Molecular Formula	C18H19N5O6	-
Molecular Weight	401.38 g/mol	-
SMILES	O=C(Nc1ncnc2c1ncn2[C@H]1 OINVALID-LINKINVALID- LINK [C@@H]1O)COc1ccccc1	-
Melting Point	Data not available	-
Solubility	Expected to have some solubility in organic solvents like DMSO and DMF. Solubility in aqueous solutions may be limited.	Inferred from related compounds
logP	Data not available	-
рКа	Data not available	-

Note: Specific experimental data for melting point, logP, and pKa of N-(2-

**Phenoxyacetyl)adenosine** are not readily available in the reviewed literature. The provided solubility information is an educated estimation based on the properties of adenosine and the presence of the hydrophobic phenoxyacetyl group.

## **Biological Activity and Signaling Pathways**

Adenosine analogs are known to exert their effects primarily through interaction with four subtypes of G protein-coupled adenosine receptors: A<sub>1</sub>, A<sub>2</sub>A, A<sub>2</sub>B, and A<sub>3</sub>. The phenoxyacetyl

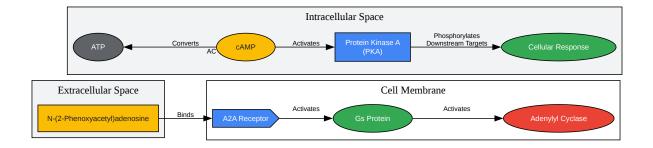


modification at the N6 position can alter the affinity and selectivity of the molecule for these receptors compared to endogenous adenosine.

While specific quantitative biological data such as IC<sub>50</sub> or K<sub>i</sub> values for **N-(2-Phenoxyacetyl)adenosine** are not currently available, the general activities of N6-substituted adenosine analogs suggest potential roles in:

- Cardiovascular regulation: Adenosine analogs often exhibit vasodilatory properties.
- Anti-inflammatory effects: Activation of certain adenosine receptors, particularly A<sub>2</sub>A, can suppress inflammatory responses.
- Neuromodulation: Adenosine is a key neuromodulator in the central nervous system.
- Anticancer activity: Some adenosine analogs have been investigated for their potential to inhibit cancer cell growth.

The primary signaling pathway associated with A<sub>2</sub>A adenosine receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.



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Conceptual signaling pathway of **N-(2-Phenoxyacetyl)adenosine** via the A2A receptor.



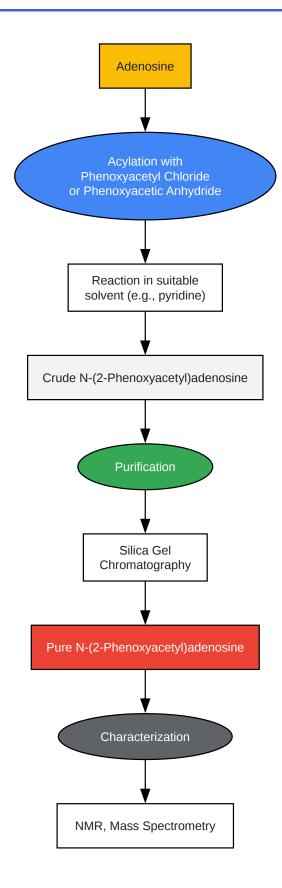
### **Experimental Protocols**

Detailed experimental protocols specifically for the synthesis and analysis of **N-(2-Phenoxyacetyl)adenosine** are not widely published. However, general methods for the synthesis of N6-acylated adenosine derivatives and their analysis can be adapted.

### Synthesis of N-(2-Phenoxyacetyl)adenosine

A common method for the synthesis of N6-acyladenosine derivatives involves the acylation of adenosine. The phenoxyacetyl group is often used as a protecting group in oligonucleotide synthesis due to its stability under certain conditions and its facile removal under others.





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Generalized workflow for the synthesis and purification of N-(2-Phenoxyacetyl)adenosine.



#### Methodology:

- Acylation: Adenosine is dissolved in a suitable aprotic solvent, such as pyridine or dimethylformamide (DMF).
- An acylating agent, such as phenoxyacetyl chloride or phenoxyacetic anhydride, is added to the solution, typically in excess.
- The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
- The product is extracted into an organic solvent, such as ethyl acetate or dichloromethane.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(2-Phenoxyacetyl)adenosine.

#### **Analytical Methods**

High-Performance Liquid Chromatography (HPLC):

- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is commonly employed.
- Detection: UV detection at approximately 260 nm.

Mass Spectrometry (MS):

Electrospray ionization (ESI) is a suitable ionization method.



- The protonated molecule [M+H]+ would be expected at m/z 402.14.
- Tandem mass spectrometry (MS/MS) can be used to confirm the structure by fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent, such as DMSOd<sub>6</sub> or MeOD.
- Characteristic signals for the adenosine ribose and adenine protons, as well as the protons
  of the phenoxyacetyl group, would be expected. Specific chemical shift data for N-(2Phenoxyacetyl)adenosine is not readily available and would need to be determined
  experimentally.

#### Conclusion

**N-(2-Phenoxyacetyl)adenosine** is an intriguing adenosine analog with potential for diverse biological activities. While specific experimental data on its properties and biological effects are limited, this guide provides a foundational understanding based on the known characteristics of related compounds. Further research is warranted to fully elucidate the pharmacological profile of this molecule, including its receptor binding affinities, efficacy in various cell-based and in vivo models, and detailed signaling mechanisms. The experimental protocols outlined herein provide a starting point for the synthesis, purification, and characterization of **N-(2-Phenoxyacetyl)adenosine** to facilitate future investigations.

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